N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide
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Overview
Description
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide is a complex organic compound with a molecular formula of C23H24N4O4S2 and a molecular weight of 484.591 g/mol This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidinone moiety, and a phenylsulfonyl group
Preparation Methods
The synthesis of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide involves multiple steps, including the formation of the thiadiazole ring and the coupling of the pyrrolidinone and phenylsulfonyl groups. One common synthetic route involves the reaction of 2-ethylphenylhydrazine with carbon disulfide to form the thiadiazole ring, followed by the coupling with 3-(phenylsulfonyl)propanamide under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide can be compared with other similar compounds, such as:
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide: This compound has a similar structure but with a butanamide group instead of a propanamide group.
N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide: This compound differs in the substitution pattern on the phenyl ring and the presence of a methoxy group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O4S2 |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C23H24N4O4S2/c1-2-16-8-6-7-11-19(16)27-15-17(14-21(27)29)22-25-26-23(32-22)24-20(28)12-13-33(30,31)18-9-4-3-5-10-18/h3-11,17H,2,12-15H2,1H3,(H,24,26,28) |
InChI Key |
DIACBNWAGFBOGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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